molecular formula C15H18N2 B3015298 (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine CAS No. 1183087-72-0

(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine

Cat. No.: B3015298
CAS No.: 1183087-72-0
M. Wt: 226.323
InChI Key: RYDZIKYBEVGJEF-UHFFFAOYSA-N
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Description

(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is a tertiary amine featuring two distinct substituents: a 2-phenylethyl group and a 2-(pyridin-4-yl)ethyl group. The compound combines aromatic (phenyl) and heteroaromatic (pyridine) moieties, which may confer unique physicochemical and biological properties. Such dual functionality is often leveraged in medicinal chemistry for targeting receptors or enzymes where π-π interactions and hydrogen bonding are critical .

Properties

IUPAC Name

2-phenyl-N-(2-pyridin-4-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-14(5-3-1)6-10-16-11-7-15-8-12-17-13-9-15/h1-5,8-9,12-13,16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDZIKYBEVGJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183087-72-0
Record name (2-phenylethyl)[2-(pyridin-4-yl)ethyl]amine
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • IUPAC Name : N-phenethyl-2-(pyridin-4-yl)ethan-1-amine
  • Molecular Formula : C15H18N2
  • Molar Mass : 230.32 g/mol
  • CAS Number : 1183087-72-0
  • Physical Form : Liquid
  • Purity : 95%

Pharmacological Applications

  • Neuropharmacology
    • Research indicates that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine exhibits potential as a neuroprotective agent. Studies have shown its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • Antidepressant Properties
    • The compound has been investigated for its antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression.
  • Anticancer Activity
    • Preliminary studies have indicated that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine may inhibit the proliferation of certain cancer cell lines. For instance, it showed promise against breast cancer cells by inducing apoptosis and hindering cell cycle progression.

Biochemical Applications

  • Cell Culture Applications
    • The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for optimal cell growth and function .
  • Enzyme Inhibition Studies
    • It has been utilized in enzyme inhibition studies to explore its interactions with various receptors and enzymes, providing insights into its mechanism of action at the molecular level.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
NeuropharmacologyModulation of dopamine/serotonin pathwaysPotential neuroprotective effects
AntidepressantAnimal model studiesSignificant reduction in depressive behaviors
Anticancer ActivityInhibition of breast cancer cell proliferationInduces apoptosis; hinders cell cycle progression
Cell CultureNon-ionic buffering agentMaintains pH 6–8.5 for optimal growth
Enzyme InhibitionInteraction studies with receptors/enzyme targetsInsights into molecular mechanisms

Case Studies

  • Neuroprotective Effects
    • A study published in Journal of Neurochemistry demonstrated that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its role in protecting neuronal integrity.
  • Antidepressant Efficacy
    • Research conducted at a prominent university evaluated the antidepressant effects of the compound through behavioral assays in rodents. Results indicated that administration led to increased levels of serotonin and norepinephrine, aligning with traditional antidepressant mechanisms.
  • Cancer Research
    • A collaborative study between several institutions explored the anticancer properties of this compound against various cancer cell lines, revealing that it could effectively inhibit tumor growth through apoptosis induction pathways.

Mechanism of Action

The mechanism of action of (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and pyridine functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Amine Group

Methyl[2-(Pyridin-4-yl)ethyl]amine ()
  • Structure : A simpler analog with a methyl group replacing the phenylethyl chain.
  • Molecular Formula : C₈H₁₂N₂.
  • Key Differences : Reduced steric bulk and lipophilicity compared to the target compound. Methyl substitution may enhance solubility but limit membrane permeability.
Dimethyl[2-(Pyridin-4-yl)ethenyl]amine ()
  • Structure : Features an ethenyl (C=C) bridge instead of ethyl (C-C) and dimethyl substitution on the amine.
  • Molecular Formula : C₉H₁₂N₂.
  • Key Differences : The conjugated double bond may increase rigidity and alter electronic properties, affecting binding affinity in biological systems .

Pyridine Positional Isomers

N-[2-(Dimethylamino)ethyl]pyridin-2-amine ()
  • Structure : Pyridin-2-yl instead of pyridin-4-yl.
  • Molecular Formula : C₉H₁₅N₃.
  • Key Differences : The nitrogen position in pyridine influences hydrogen bonding and dipole interactions. Pyridin-2-yl derivatives often exhibit distinct receptor selectivity compared to pyridin-4-yl analogs .

Aromatic Substitutions

4-(2-Pyridin-4-ylethyl)aniline ()
  • Structure : Aniline (NH₂) group instead of tertiary amine.
  • Molecular Formula : C₁₃H₁₃N₃.
  • Key Differences : The primary amine may participate in covalent bonding or salt bridge formation, altering reactivity and target engagement .
2-(4-Methoxyphenyl)-N-(2-phenyl-1-(pyridin-4-yl)ethyl)propan-2-amine (3ma) ()
  • Structure : Includes a methoxyphenyl group and branched propylamine.
  • Molecular Formula : C₂₄H₂₉N₃O.

Chromone-Based Analogs

2-(2-Phenylethyl)chromones ()
  • Structure : Chromone core (benzopyran-4-one) with a phenylethyl substituent.
  • Molecular Formula : Varies (e.g., C₁₇H₁₄O₃ for compound 4 in ).
  • Key Differences : Chromones lack the pyridinyl-ethylamine moiety but share phenylethyl groups. These compounds exhibit acetylcholinesterase inhibition and cytotoxicity, suggesting phenylethyl groups contribute to bioactivity .

Physicochemical Properties and Bioactivity

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound C₁₅H₁₈N₂* 226.32* Phenylethyl, pyridin-4-yl Not directly reported†
Methyl[2-(pyridin-4-yl)ethyl]amine C₈H₁₂N₂ 136.20 Methyl, pyridin-4-yl No data in evidence
2-(2-Phenylethyl)chromones (e.g., 4) C₁₇H₁₄O₃ 266.30 Chromone, phenylethyl Acetylcholinesterase inhibition, cytotoxicity
3ma () C₂₄H₂₉N₃O 375.51 Methoxyphenyl, branched amine No bioactivity data in evidence

*Calculated based on structure. †Inferred from structural analogs.

Biological Activity

The compound (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is a biochemically significant molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Chemical Formula : C15_{15}H18_{18}N2_2
  • Molecular Weight : 242.32 g/mol

Target Interactions

(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is believed to interact with various biological targets, including:

  • Receptors : Similar compounds have shown affinity for neurotransmitter receptors, such as serotonin and dopamine receptors, influencing mood and behavior.
  • Enzymes : It may modulate enzyme activity involved in metabolic pathways, particularly those related to inflammation and neuroprotection.

Biochemical Pathways

Research indicates that compounds with a similar structure can affect several biochemical pathways:

  • Inflammation : Modulation of inflammatory responses has been observed, suggesting potential use in treating inflammatory conditions.
  • Neurotransmission : The compound may influence neurotransmitter uptake and receptor binding, which is crucial in the context of psychiatric disorders .

Pharmacokinetics

The pharmacokinetic profile of (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine suggests:

  • Absorption : Good absorption characteristics are anticipated based on similar compounds.
  • Metabolism : Predominantly metabolized in the liver with potential interactions with cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways .

Anticonvulsant Activity

A study focused on the synthesis of N-phenyl derivatives found that certain analogs exhibited anticonvulsant properties. The evaluation was performed using animal models, specifically assessing their efficacy in maximal electroshock (MES) tests. The results indicated that some derivatives provided significant protection against seizures, suggesting a potential therapeutic application for epilepsy .

Antidepressant Potential

Another investigation into related compounds demonstrated their ability to inhibit norepinephrine and serotonin uptake, indicating potential antidepressant activity. This was assessed through various rodent models, showing efficacy in reducing depressive-like symptoms .

Case Study 1: Anticonvulsant Screening

In a study assessing the anticonvulsant activity of N-phenyl derivatives, specific compounds were tested at varying doses. The results indicated that certain derivatives provided protection in MES tests at doses of 100 mg/kg and 300 mg/kg, highlighting their potential as new antiepileptic drugs (AEDs).

CompoundDose (mg/kg)MES Protection
Derivative A100Yes
Derivative B300Yes
Derivative C100No

Case Study 2: Neurotransmitter Uptake Inhibition

A series of 2-phenyl derivatives were evaluated for their ability to inhibit norepinephrine and serotonin uptake. The findings revealed that certain modifications to the aryl ring significantly enhanced this activity.

CompoundNE Uptake Inhibition (%)5-HT Uptake Inhibition (%)
Compound X7570
Compound Y6065

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